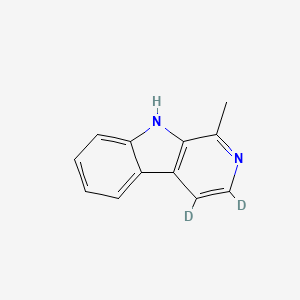

Harmane-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3,4-dideuterio-1-methyl-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6D,7D |

InChI Key |

PSFDQSOCUJVVGF-QFIQSOQBSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C2=C1C3=CC=CC=C3N2)C)[2H] |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Harmane-d2: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of harmane-d2, the deuterated isotopologue of the β-carboline alkaloid harmane. This document details its chemical structure, physicochemical and pharmacological properties, proposed synthesis, and relevant experimental protocols. The information herein is intended to support research and development activities involving this compound.

Chemical Structure and Properties

This compound is a derivative of harmane (1-methyl-9H-pyrido[3,4-b]indole) in which two hydrogen atoms on the pyridine ring have been replaced with deuterium.

Chemical Structure:

-

IUPAC Name: 1-methyl-3,4-dideuterio-9H-pyrido[3,4-b]indole

-

Chemical Formula: C₁₂H₈D₂N₂

-

SMILES: CC1=NC([2H])=C([2H])C2=C1NC3=C2C=CC=C3

Physicochemical Properties

Quantitative physicochemical data for harmane and its deuterated analog are summarized in the table below. While experimental data for this compound is limited, the properties are expected to be very similar to those of unlabeled harmane.

| Property | Value (Harmane) | Value (this compound, Estimated) | Reference |

| Molecular Weight | 182.22 g/mol | 184.23 g/mol | [1] |

| Melting Point | 235–238 °C | 235–238 °C | [2] |

| logP | 3.10 | 3.10 | [2] |

| pKa | Not Available | Not Available | |

| Solubility | Soluble in methanol (50 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. | Similar to harmane | [3] |

| UV/Vis (λmax) | 213, 234, 249, 288 nm | 213, 234, 249, 288 nm | [3] |

Pharmacological Properties

Harmane is a biologically active molecule with high affinity for several important pharmacological targets. The deuteration in this compound is primarily intended for use as an internal standard in analytical studies or to investigate kinetic isotope effects in its metabolism and target interactions.

| Target | Parameter | Value (Harmane) | Reference |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.5 µM (human) | [3] |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | 5 µM (human) | [3] |

| I1-Imidazoline Receptor | IC₅₀ | 30 nM | [3] |

| α2-Adrenoceptor | IC₅₀ | 18 µM | [3] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Pictet-Spengler Reaction:

-

To a solution of tryptamine (1 eq) in a suitable solvent (e.g., toluene), add acetaldehyde (1.1 eq).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product, 1-methyl-1,2,3,4-tetrahydro-β-carboline (THBC), with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Aromatization and Deuteration:

-

Dissolve the crude THBC in a suitable solvent mixture containing D₂O.

-

Add an oxidizing agent such as manganese dioxide (MnO₂) in excess.[4]

-

Heat the mixture to reflux for an extended period to facilitate both aromatization and H/D exchange at the C3 and C4 positions.

-

Monitor the reaction by LC-MS for the formation of the desired deuterated product.

-

-

Purification:

-

After the reaction is complete, filter the mixture to remove the manganese dioxide.

-

Concentrate the filtrate and purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for harmane and other β-carbolines.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ of this compound for MAO-A and MAO-B.

Caption: Workflow for the MAO inhibition assay.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

96-well black microplate.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions to the wells.

-

Add the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

-

Imidazoline I1 Receptor Signaling Pathway

Harmane acts as an agonist at I1-imidazoline receptors, leading to downstream signaling events. The following diagram illustrates the putative signaling pathway.

References

- 1. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]

- 2. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated Harmane via Hydrogen-Deuterium Exchange

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Harmane for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated harmane, a critical tool for advanced research in pharmacology and drug development. The introduction of deuterium into the harmane structure allows for detailed investigation of its metabolic fate, pharmacokinetic properties, and mechanism of action. This document outlines a robust protocol for deuterium labeling via hydrogen-deuterium exchange, details purification techniques, and presents relevant quantitative data. Furthermore, it visualizes the key signaling pathways influenced by harmane to provide a broader context for its biological activity.

The introduction of deuterium into the harmane molecule can be effectively achieved through hydrogen-deuterium (H-D) exchange reactions catalyzed by platinum and palladium on carbon. This method is advantageous due to the high availability of the deuterium source (D₂O) and the straightforwardness of the procedure.

Experimental Protocol: H-D Exchange of Harmane

This protocol is adapted from established methods for the deuteration of arylamines and related heterocyclic compounds.[1][2]

Materials and Reagents:

-

Harmane (1-methyl-9H-pyrido[3,4-b]indole)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on activated carbon (Pt/C, 10 wt. %)

-

Palladium on activated carbon (Pd/C, 10 wt. %)

-

Dichloromethane (DCM, anhydrous)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Celite®

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine harmane (1.0 g), Pt/C (100 mg), and Pd/C (100 mg).

-

Deuterium Source Addition: Add D₂O (20 mL) to the vessel.

-

Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them via mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Add dichloromethane (25 mL) to the vessel.

-

Filter the mixture through a pad of Celite® to remove the catalysts.

-

Wash the Celite® pad with additional dichloromethane (3 x 50 mL).

-

Combine the organic filtrates and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude deuterated harmane.

-

Experimental Workflow

Caption: General workflow for the synthesis and purification of deuterated harmane.

Purification of Deuterated Harmane

Purification of the crude deuterated harmane is essential to remove any unreacted starting material, catalysts, and byproducts. A combination of chromatographic techniques and recrystallization is typically employed.

Experimental Protocol: Purification

-

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude deuterated harmane in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp for visualization, as harmane is fluorescent.[3]

-

Combine the fractions containing the pure product.

-

-

Recrystallization:

-

Evaporate the solvent from the combined pure fractions.

-

Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., methanol or ethanol).

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid) and fluorescence detection (Excitation: 300 nm, Emission: 435 nm) is suitable for this purpose.[5][6]

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and purification of deuterated harmane, based on typical results for similar compounds and purification of non-deuterated harmane.

Table 1: Synthesis and Deuteration Efficiency

| Parameter | Value | Reference/Basis |

| Starting Material | Harmane | - |

| Deuterium Source | D₂O | [1][2] |

| Catalysts | Pt/C, Pd/C | [1] |

| Reaction Time | 24-48 hours | [1] |

| Yield (crude) | ~90% | [1] |

| Overall Deuteration | >95% | Analogy to deuteration of diphenylamine[1] |

Table 2: Purification Yield and Purity

| Purification Step | Yield | Purity | Analytical Method | Reference |

| Column Chromatography | 70-80% | >95% | TLC, ¹H-NMR | General procedure |

| Recrystallization | >90% (of chromatographed material) | >99% | HPLC | [4] |

| Overall Purified Yield | 63-72% | >99% |

Signaling Pathways of Harmane

Harmane and its close analog harmine exert their biological effects by modulating several key intracellular signaling pathways, primarily implicated in cell cycle regulation, apoptosis, and inflammation.

Inhibition of Akt/ERK Signaling Pathway

Harmane has been shown to inhibit the phosphorylation of Akt and ERK, which are central kinases in cell survival and proliferation pathways. This inhibition leads to the dephosphorylation of downstream targets like FoxO3a and GSK-3β, ultimately contributing to cell cycle arrest and apoptosis.[7]

Caption: Harmane's inhibition of the Akt and ERK signaling pathways.

Suppression of NF-κB Signaling

Harmane acts as an anti-inflammatory agent by suppressing the NF-κB signaling pathway. It inhibits the transactivity and nuclear translocation of NF-κB induced by inflammatory stimuli like TNF-α and LPS. This leads to a reduction in the expression of downstream inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Caption: Harmane's suppression of the NF-κB inflammatory pathway.

Induction of Apoptosis via Mitochondrial and Death Receptor Pathways

Harmane and related β-carbolines can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the Bcl-2 family of proteins, increasing the Bax/Bcl-2 ratio, which leads to mitochondrial dysfunction and activation of caspase-9 and caspase-3.[7][9] Additionally, it can upregulate the Fas/FasL system, leading to the activation of caspase-8 and subsequent apoptosis.[10]

Caption: Apoptosis induction by harmane via extrinsic and intrinsic pathways.

References

- 1. Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Harmine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship Between Blood Harmane and Harmine Concentrations in Familial Essential Tremor, Sporadic Essential Tremor and Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mechanism of harmaline on inducing G2/M cell cycle arrest and apoptosis by up-regulating Fas/FasL in SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Harmane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of deuterated harmane (harmane-d2). It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and quantification of harmane and its analogs. This document outlines the primary fragmentation pathways, presents quantitative data for the major fragment ions of unlabeled harmane to infer the fragmentation of its deuterated counterpart, and describes the general experimental protocols for such analyses.

Introduction to Harmane and Mass Spectrometry Fragmentation

Harmane, a β-carboline alkaloid, is a potent neuroactive compound found in various plants and is also a product of the Maillard reaction in cooked foods. Its pharmacological properties and potential as a biomarker necessitate sensitive and specific analytical methods for its detection and characterization. Mass spectrometry, particularly in tandem with chromatographic separation techniques, is a powerful tool for this purpose.[1]

Electron ionization (EI) and collision-induced dissociation (CID) are common techniques used to induce fragmentation of molecules in a mass spectrometer. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural identification. In EI-MS, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M+•) which then undergoes fragmentation.[2][3] In CID, a precursor ion is accelerated and collided with an inert gas, causing it to fragment.[4]

Deuterium labeling is a valuable technique in mass spectrometry to aid in the elucidation of fragmentation mechanisms. By selectively replacing hydrogen atoms with deuterium, the mass of specific fragments will be shifted, providing valuable information about the bond cleavages that occur.[5][6] This guide will focus on the expected fragmentation pattern of this compound, assuming deuteration at the C1-methyl group, a common and informative labeling position.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of unlabeled harmane, as sourced from the PubChem database.[1] The predicted m/z values for this compound are based on the assumption of two deuterium atoms on the C1-methyl group (1-(methyl-d2)-9H-pyrido[3,4-b]indole).

| Ion Description | Structure of Fragment (Harmane) | m/z (Harmane) | Relative Intensity (%) (Harmane) | Predicted m/z (this compound) |

| Molecular Ion | [C12H10N2]+• | 182 | 99.99 | 184 |

| [M-H]+ | [C12H9N2]+ | 181 | 31.88 | 183 or 182 |

| [M-CH3]+ | [C11H7N2]+ | 167 | Not prominent | 167 |

| [M-HCN]+• | [C11H9N]+• | 155 | Not prominent | 157 |

| Retro-Diels-Alder Fragment | [C10H8N]+ | 154 | 27.97 | 154 |

| Further Fragmentation | Various smaller fragments | <154 | Variable | Variable |

Note: The predicted m/z for the [M-H]+ ion in this compound could be either 183 (loss of a non-deuterated hydrogen) or 182 (loss of a deuterium). The relative abundance of these would depend on the specific fragmentation pathway and the lability of the different H/D atoms. The loss of the deuterated methyl group ([M-CD2H]+) is expected to be a minor pathway compared to the loss of a hydrogen radical.

Experimental Protocols

A general methodology for the analysis of harmane and its deuterated analogs by mass spectrometry is outlined below. Specific parameters may need to be optimized depending on the instrumentation and the matrix of the sample.

Sample Preparation

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. A series of working standards are then prepared by serial dilution.

-

Sample Extraction: For biological matrices (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction protocol is typically employed to isolate the analyte and remove interfering substances.

Chromatographic Separation

-

Gas Chromatography (GC): GC is often used for the analysis of volatile and thermally stable compounds like harmane. A non-polar or medium-polarity capillary column is typically used.

-

Injection: Splitless or split injection mode.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

-

-

Liquid Chromatography (LC): LC coupled with electrospray ionization (ESI) is a common alternative, particularly for less volatile compounds or for direct analysis of biological extracts.[7]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry

-

Ionization Mode:

-

Electron Ionization (EI): Typically performed at 70 eV. This is a "hard" ionization technique that produces extensive fragmentation.[2]

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces a protonated molecule [M+H]+ with minimal fragmentation in the source.[7] Fragmentation can be induced through CID.

-

-

Mass Analyzer: Quadrupole, ion trap, time-of-flight (TOF), or hybrid instruments can be used.

-

Data Acquisition:

-

Full Scan: Acquires a full mass spectrum over a defined m/z range to identify all fragment ions.

-

Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): Used for targeted quantification, offering higher sensitivity and selectivity by monitoring only specific parent and fragment ions.

-

Fragmentation Pathway of Harmane

The primary fragmentation pathway of the harmane molecular ion involves several key steps. The following diagram, generated using the DOT language, illustrates the proposed fragmentation of the harmane molecular ion.

References

- 1. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of fragmentation channels of dinucleotides using deuterium labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Harmane and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of harmane, a biologically active β-carboline alkaloid. It details its prevalence in various natural sources, endogenous levels within the human body, and the analytical methodologies used for its quantification. Furthermore, this guide explores the principles of stable isotope analysis and its application to understanding the origins and formation pathways of harmane.

Introduction to Harmane

Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a potent neuroactive and tremorogenic compound belonging to the β-carboline alkaloid family.[1] Its presence is widespread, having been identified in various plants, cooked foods, and as an endogenous compound in animals and humans.[2][3] Due to its diverse biological activities, including the inhibition of monoamine oxidase A (MAO-A), harmane is a subject of intense research in neuroscience and toxicology.[4][5] Understanding its natural abundance is critical for assessing human exposure levels, investigating its role in pathological conditions like essential tremor, and for drug development professionals exploring its therapeutic potential.[6][7]

Natural Abundance of Harmane

Harmane is introduced into the human body through both exogenous sources (diet, smoking) and endogenous production.[3] Dietary intake is considered the primary source of the body's harmane burden.[3][8] The following tables summarize the quantitative data on harmane concentrations found in various common sources.

Table 1: Harmane Concentration in Food and Beverages

| Source | Concentration Range | Notes |

| Cooked Meats | ||

| All Meats (mean) | 5.63 ± 6.63 ng/g | Range: 1.06–28.05 ng/g. |

| Chicken | 8.48 ± 9.86 ng/g | Generally shows the highest concentration among meats. |

| Beef Steak | 3.80 ± 3.66 ng/g | Concentration can be influenced by the level of doneness. |

| Coffee Brews | Formed during the roasting of coffee beans.[9] | |

| Instant Coffee | up to 1.67 µg/g | Norharmane is typically the major β-carboline in coffee.[9] |

| Espresso (Arabica, 30mL) | ~1.54 µg | Commercial blends with Robusta can contain up to 4.35 µg.[10] |

| Other | ||

| Plant-derived foodstuffs | Present | Found in wheat, rice, corn, barley, soybeans, rye, etc. |

Data compiled from references:[9][10].

Table 2: Harmane in Tobacco Products

| Source | Concentration | Notes |

| Cigarette Smoke | up to 2,500 ng/cigarette | A major exogenous source of harmane.[4] |

Data compiled from reference:[4].

Table 3: Endogenous Harmane Levels in Humans

| Matrix | Concentration Range | Notes |

| Blood/Plasma | ||

| Blood (Controls) | 0.15 ± 0.72 g⁻¹⁰/mL | Range: 0.00037–8.68 g⁻¹⁰/mL.[11] |

| Plasma (Controls) | 0.04 ± 0.09 g⁻¹⁰/mL | Range: 0–0.51 g⁻¹⁰/mL.[11] |

| Daily Endogenous Production | ~20 ng/day | Exogenous intake can be up to 50 times greater.[8] |

Data compiled from references:[8][11].

Natural Abundance of Harmane Isotopes

Principles of Stable Isotope Abundance

Harmane is primarily composed of carbon (C), hydrogen (H), and nitrogen (N). Each of these elements exists naturally as a mixture of stable isotopes. The most common isotopes are ¹²C, ¹H, and ¹⁴N, but heavier, stable isotopes such as ¹³C, ²H (Deuterium, D), and ¹⁵N are also present in low, relatively constant natural abundances.

-

Carbon-13 (¹³C): ~1.1% natural abundance.[12]

-

Nitrogen-15 (¹⁵N): ~0.37% natural abundance.[12]

-

Deuterium (²H): ~0.015% natural abundance.

Physical and biochemical processes, such as photosynthesis in plants or metabolic reactions in animals, can cause slight changes in the ratios of these heavy-to-light isotopes (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N). This phenomenon, known as isotopic fractionation, means that organic molecules, including harmane, will carry an isotopic "signature" that reflects their origin and formation history.[13] For example, the ¹³C content of a plant-derived compound depends on the photosynthetic pathway of the source plant.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is the primary technique used to measure the natural abundance of stable isotopes with extremely high precision.[14][15] The method allows for the differentiation of samples with identical chemical compositions based on their isotopic signatures.[14]

The isotopic composition is typically expressed in "delta" (δ) notation in parts per thousand (per mil, ‰) relative to an international standard:

δ(‰) = [(R_sample / R_standard) - 1] × 1000

Where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C). By analyzing the δ¹³C and δ¹⁵N values of harmane from different sources (e.g., coffee vs. cooked meat vs. endogenous), it would be theoretically possible to trace its origin and metabolic pathways.

Experimental Protocols

Accurate quantification of harmane from complex matrices requires robust extraction, purification, and analytical methods.

Protocol for Harmane Extraction from Blood

This protocol is adapted from established methods for quantifying harmane in human blood.[16]

-

Sample Preparation: Collect 9–12 mL of whole blood. Add half a volume of 1 M NaOH to digest the sample.

-

Liquid-Liquid Extraction:

-

Add 15 mL of an extraction solution consisting of ethyl acetate and methyl-t-butyl ether (2:98, v/v).

-

Vortex the mixture for 30 seconds and shake on a horizontal rotator for 30 minutes at room temperature.

-

Centrifuge to separate the phases.

-

-

Solvent Evaporation: Transfer the organic (upper) layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of methanol (e.g., 100-200 µL) for analysis.

Protocol for Harmane Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and widely used method for harmane quantification.[8][16]

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[16]

-

Mobile Phase: An isocratic mobile phase is often used, consisting of a mixture such as 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection is set with an excitation wavelength of 300 nm and an emission wavelength of 435 nm.[1]

-

Quantification: Harmane concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a harmane standard. The method can achieve a detection limit of approximately 206 pg/mL in blood.[16]

Protocol for Isotopic Analysis by GC-C-IRMS

For isotopic analysis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) would be the method of choice. This technique allows for the compound-specific analysis of isotopic ratios in a complex mixture.

-

Sample Preparation: The extracted and purified harmane sample (as described in 4.1) is derivatized if necessary to improve its volatility for GC analysis.

-

Gas Chromatography (GC): The sample is injected into a GC, where harmane is separated from other components in the extract.

-

Combustion/Pyrolysis: As the harmane peak elutes from the GC column, it is passed through a high-temperature (combustion) or very-high-temperature (pyrolysis) reactor.

-

For δ¹³C and δ¹⁵N analysis, the sample is combusted, converting harmane into CO₂ and N₂ gases.

-

For δ²H analysis, the sample is pyrolyzed.

-

-

Isotope Ratio Mass Spectrometry (IRMS): The resulting gases (CO₂, N₂) are introduced into the IRMS, which precisely measures the ¹³C/¹²C and ¹⁵N/¹⁴N ratios.

Visualizations

Experimental Workflow for Harmane Analysis

Caption: General experimental workflow for the extraction and analysis of harmane from biological matrices.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. β-carbolines found in cigarette smoke elevate intracranial self-stimulation thresholds in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Compounds Present in Tobacco Smoke: Potential Interactions Between Smoking and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blood harmane concentration: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and occurrence of the bioactive beta-carbolines norharman and harman in coffee brews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors influencing the norharman and harman contents in espresso coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood Harmane, Blood Lead, and Severity of Hand Tremor: Evidence of Additive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Harmine - Wikipedia [en.wikipedia.org]

- 16. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

harmane-d2 CAS number and commercial suppliers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of harmane-d2, a deuterated analog of the β-carboline alkaloid harmane. This document consolidates critical information regarding its chemical properties, commercial availability, and biological activities, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Identification and Commercial Availability

This compound is the deuterium-labeled form of harmane. While a specific CAS number for this compound is not consistently reported in public databases, the CAS number for the unlabeled parent compound, harmane, is 486-84-0 [1][2]. Deuterated analogs are often referenced by the CAS number of the parent compound.

Table 1: Chemical and Physical Properties of Harmane and this compound

| Property | Harmane | This compound |

| IUPAC Name | 1-Methyl-9H-pyrido[3,4-b]indole | 1-Methyl-9H-pyrido[3,4-b]indole-d2 |

| Synonyms | Harman, 1-Methyl-β-carboline, Aribine | Deuterated Harmane |

| CAS Number | 486-84-0[1][2] | Not specified, referred by 486-84-0[3] |

| Molecular Formula | C₁₂H₁₀N₂[1] | C₁₂H₈D₂N₂[3] |

| Molecular Weight | 182.22 g/mol | 184.23 g/mol [3] |

| Melting Point | 235–238 °C[1] | Not specified |

| Solubility | Soluble in methanol (50 mg/ml)[1] | Not specified |

Commercial Suppliers

This compound and its parent compound are available from several commercial suppliers specializing in research chemicals and stable isotopes. Researchers should inquire with these suppliers for the availability of the deuterated form if not explicitly listed.

Table 2: Commercial Suppliers of Harmane and Related Compounds

| Supplier | Product | Website |

| MedChemExpress | This compound | --INVALID-LINK--[3] |

| Cayman Chemical | Harmane | --INVALID-LINK--[2] |

| Sigma-Aldrich | Harmane | --INVALID-LINK-- |

| AdooQ Bioscience | Harmane | --INVALID-LINK--[4] |

| AbMole BioScience | Harmane | --INVALID-LINK--[5] |

| APExBIO | Harmane | --INVALID-LINK--[6] |

Biological Activity and Mechanism of Action

Harmane exhibits a wide range of biological activities, primarily attributed to its ability to inhibit key enzymes and interact with various receptor systems. The deuteration in this compound is primarily for use as an internal standard in pharmacokinetic and metabolic studies, allowing for its differentiation from endogenous harmane.

Table 3: Quantitative Data on Harmane's Biological Activity

| Target | Activity | IC₅₀ Value | Reference |

| Monoamine Oxidase A (MAO-A) | Inhibition | 0.5 µM (human) | [2][3] |

| Monoamine Oxidase B (MAO-B) | Inhibition | 5 µM (human) | [2][3] |

| I1-Imidazoline Receptor | Inhibition | 30 nM | [3] |

| α2-Adrenoceptor | Inhibition | 18 µM | [3] |

| GABAₐ Receptor | Inverse Agonism | 7.2 µM (rat brain), 8.3 µM (bovine retina) | [2] |

Signaling Pathways

Harmane has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and apoptosis. Its anti-cancer properties are linked to the inhibition of pro-survival pathways and the activation of apoptotic cascades.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to evaluate the biological effects of harmane.

Synthesis of Harmane Derivatives

A general procedure for the N-alkylation of β-carbolines can be adapted for the synthesis of various harmane derivatives.

Protocol:

-

Dissolve harmine (1 mmol) in an appropriate solvent such as DMF (7 mL).

-

Add a base, for example, sodium hydride (2 equivalents), and stir the mixture at room temperature for 1 hour.

-

Add the desired alkyl bromide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 50°C and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted harmane derivative[7].

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of harmane on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Complete cell culture medium

-

Harmane stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of harmane in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the harmane dilutions (ranging from 0 to 200 µM) to the respective wells. Include a vehicle control (DMSO)[8].

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator[8].

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells[9].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with harmane.

Materials:

-

Cells treated with harmane as described in the cell viability assay.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Protocol:

-

Harvest both adherent and floating cells after treatment with harmane for the desired time (e.g., 24 hours).

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining[10][11].

This guide provides a foundational resource for researchers working with this compound. For further details on specific applications and protocols, consulting the primary literature is recommended.

References

- 1. Harmane - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. abmole.com [abmole.com]

- 6. apexbt.com [apexbt.com]

- 7. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

Toxicological Profile of Harmane and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmane and its derivatives, a class of β-carboline alkaloids, are naturally occurring compounds found in various plants, tobacco smoke, and cooked foods. While they exhibit a range of pharmacological activities, their toxicological profile presents significant concerns for their therapeutic development. This technical guide provides a comprehensive overview of the toxicology of harmane and its key derivatives, including harmine and harmaline. It covers acute toxicity, genotoxicity, neurotoxicity, and hepatotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of β-carboline-based compounds.

Acute Toxicity

The acute toxicity of harmane and its derivatives varies depending on the specific compound, the route of administration, and the animal model. The available median lethal dose (LD50) values are summarized in the table below.

Quantitative Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | 95% Confidence Interval | Reference |

| Harmane | Mouse | Intraperitoneal | 50 mg/kg | Not Reported | [1] |

| Harmane | Rat | Oral | 19.41 ± 3.97% (Absolute Bioavailability) | Not Applicable | [2] |

| Harmine | Mouse | Intravenous | 26.9 mg/kg | Not Reported | [3] |

| Harmine | Mouse | Oral | 446.80 mg/kg | 329.49 - 605.88 mg/kg | |

| Harmine | Rat | Subcutaneous | 200 mg/kg | Not Reported | [4] |

| Peganum harmala (Crude Alkaloid Extract) | Mouse | Intraperitoneal | 350 mg/kg | Not Reported | |

| Peganum harmala (Aqueous Extract) | Mouse | Intraperitoneal | 1.8 - 2.5 g/kg | Not Reported |

Genotoxicity

Harmane and its derivatives have demonstrated genotoxic potential through various mechanisms, including DNA adduct formation and induction of DNA strand breaks. However, the results can be conflicting depending on the experimental system.

Summary of Genotoxicity Studies

| Compound(s) | Test System | Key Findings | Reference |

| Harmane, Harmine | V79 Chinese Hamster Lung Fibroblasts | Increased frequency of aberrant cells and DNA damage (Comet assay), suggesting induction of DNA strand breaks. | [5] |

| Harmane, Harmine | In vivo Micronucleus Assay | Negative results, indicating no induction of chromosomal mutations. | |

| Harmane, Harmol | Salmonella typhimurium TA97 | Genotoxicity was inhibited by the addition of S9 mix. | |

| Harmine | Salmonella typhimurium TA98 and TA97 | Showed signs of mutagenicity only in the presence of S9 mix. | |

| Dihydro-β-carbolines (e.g., Harmaline) | Various microorganisms | Not genotoxic. | |

| Harmane, Norharman | Mice | Formation of DNA adducts in liver, kidney, glandular stomach, and large intestine. |

Experimental Protocols for Genotoxicity Assessment

This protocol is a general guideline for assessing the potential of harmane and its derivatives to induce structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Cell Culture: Culture the selected cell line in appropriate media and conditions until sufficient cell numbers are achieved for the assay.

-

Exposure: Treat the cell cultures with a range of concentrations of the test compound (e.g., harmane, harmine) for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). A vehicle control and a positive control are run in parallel.

-

Recovery and Harvest: After the exposure period, wash the cells and incubate them in fresh medium for a period equivalent to approximately 1.5 normal cell cycle lengths.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution to swell the cells, and then fix them with a methanol/acetic acid solution. Drop the fixed cell suspension onto clean microscope slides and air-dry.

-

Staining and Analysis: Stain the slides with Giemsa stain and analyze the metaphase spreads under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges). Score at least 100 metaphase spreads per concentration.

This sensitive method is used to detect covalent adducts formed between DNA and chemical carcinogens like harmane.

-

DNA Isolation: Isolate high-molecular-weight DNA from the tissues of animals treated with the test compound or from cells exposed in vitro.

-

DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): For low levels of adducts, enrich the adducted nucleotides using butanol extraction or other chromatographic methods.

-

5'-Labeling with 32P: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify the level of adducts by scintillation counting or phosphorimaging.

Neurotoxicity

The neurotoxic effects of harmane and its derivatives are a primary concern, with tremor induction and selective dopaminergic neurotoxicity being well-documented. These compounds are implicated in the pathology of essential tremor and Parkinson's disease.

Mechanisms of Neurotoxicity

Harmane's neurotoxicity is multifaceted and involves several key mechanisms:

-

Dopaminergic System Disruption: Harmane is selectively toxic to dopaminergic neurons.[6] It can lead to a decrease in dopamine levels and affect dopamine-dependent behaviors.

-

Mitochondrial Dysfunction: Harmane impairs mitochondrial viability and can inhibit mitochondrial complex I.[6] This leads to decreased ATP production and increased cellular stress. Harmine also targets mitochondria, inducing the mitochondrial permeability transition (MPT) and mitochondrial depolarization.[7]

-

Oxidative Stress: The disruption of mitochondrial function by harmane and its derivatives leads to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[6]

-

Excitotoxicity: Some derivatives can modulate neurotransmitter systems, potentially leading to excitotoxic cell death.

Experimental Protocol for Assessing Neurotoxicity in Caenorhabditis elegans

C. elegans provides a powerful model system to study the selective neurotoxicity of compounds like harmane due to its well-defined nervous system and the availability of transgenic strains with fluorescently labeled neurons.

-

Worm Culture and Synchronization: Grow and maintain C. elegans strains on nematode growth medium (NGM) plates seeded with E. coli OP50. Synchronize the worm population to obtain a large number of L1 larvae.

-

Exposure: Expose the synchronized L1 worms to different concentrations of harmane (e.g., 100–500 µM) in liquid culture for a specified duration (e.g., 48 hours) at a controlled temperature (e.g., 22°C).

-

Neurodegeneration Assay:

-

Use transgenic strains expressing green fluorescent protein (GFP) in specific neuron types (e.g., dopaminergic, serotonergic, GABAergic).

-

After exposure, mount the worms on slides and visualize the fluorescent neurons using a fluorescence microscope.

-

Score for neurodegenerative changes such as breaks in dendrites, loss of soma, and overall neuron loss.

-

-

Behavioral Assays:

-

Basal Slowing Response: Assess dopamine-dependent behavior by measuring the reduction in locomotion speed when worms encounter a bacterial lawn.

-

Ethanol and Aldicarb Sensitivity Assays: Evaluate the function of other neurotransmitter systems by measuring the response to these chemicals.

-

-

Oxidative Stress and Mitochondrial Viability Assays:

-

Use fluorescent dyes such as H2DCF-DA to measure ROS levels and JC-1 or MitoTracker dyes to assess mitochondrial membrane potential and viability.

-

Hepatotoxicity

The hepatotoxic potential of harmane and its derivatives is an area of growing interest. Studies have shown that these compounds can cause liver damage, particularly at higher doses or with prolonged exposure.

Summary of Hepatotoxicity Findings

| Compound/Extract | Species | Dose and Duration | Key Histopathological and Biochemical Findings | Reference |

| Peganum harmala Alcoholic Extract | Mice | 150 mg/kg, twice a week for one month | Severe destruction of hepatic cells, pyknotic nuclei, vesiculation in the cytoplasm (fatty degeneration), widening of hepatic sinusoids, and destruction of central vein walls. | [4] |

| Peganum harmala Alcoholic Extract | Mice | 100 mg/kg, twice a week for one month | Nuclear polymorph cellular infiltration, cirrhosis, widening of hepatic sinusoids, and pyknotic nuclei. | [4] |

| Peganum harmala Aqueous Extract | Mice | 300 mg/kg/day for three weeks | Marked changes in hepatic tissue structure. No significant changes in ALT and AST levels. | |

| Harmine | Rats | Exposure to harmine in isolated rat hepatocytes caused concentration- and time-dependent cell death, bleb formation, and loss of cellular ATP. | [7] | |

| Harmine | Mice | Pre-treatment followed by CCl4 | Ameliorated CCl4-induced liver histopathological changes and significantly reduced serum ALT and AST levels. | |

| Harmane, Norharman | Rats | 200 and 1000 ppm in diet for 6 weeks | No toxicity-related hepatocyte lesions observed. The compounds were found to be nontoxic for the liver in this medium-term bioassay. |

Mechanisms of Hepatotoxicity

The mechanisms underlying the hepatotoxicity of harmane and its derivatives are not fully elucidated but are thought to involve:

-

Mitochondrial Dysfunction: Similar to its neurotoxic effects, harmine can induce mitochondrial damage in hepatocytes, leading to ATP depletion and cell death.[7]

-

Oxidative Stress: The generation of ROS can overwhelm the antioxidant defenses of the liver, leading to lipid peroxidation and damage to cellular macromolecules.

-

Inflammation: In some models of liver injury, harmine has been shown to suppress inflammatory pathways, suggesting a complex role in liver pathology.

-

Metabolic Activation: Harmane and its derivatives are metabolized by cytochrome P450 enzymes, which could lead to the formation of reactive metabolites that contribute to liver injury.

Conclusion

The toxicological profile of harmane and its derivatives is complex, with significant implications for their potential therapeutic use. The data presented in this guide highlight their potential for genotoxicity, neurotoxicity, and hepatotoxicity. Researchers and drug development professionals must carefully consider these toxicities in the design and evaluation of any new β-carboline-based compounds. Further research is warranted to fully elucidate the mechanisms of toxicity and to develop strategies to mitigate these adverse effects.

References

- 1. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Harmaline as Adiponectin Modulator in Defeating Liver Cirrhosis Induced By Thioacetamide in Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Hepatoprotective activity of Peganum harmala against ethanol-induced liver damages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Harmine ameliorates CCl4-induced acute liver injury through suppression of autophagy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of hepatotoxicity or promotion of enzyme-altered liver foci development in rats treated with harman or norharman - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Harmane-d2 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of deuterated harmane (harmane-d2) in biological systems. While direct experimental data on this compound is limited, this document extrapolates its anticipated absorption, distribution, metabolism, and excretion (ADME) profile based on extensive research into unlabeled harmane and the established principles of the deuterium kinetic isotope effect (KIE). This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the potential pharmacokinetic advantages of deuterating this psychoactive β-carboline alkaloid. We will explore the established metabolic pathways of harmane, predict how deuteration will influence these pathways, detail relevant experimental protocols, and discuss the potential impact on its interaction with key signaling pathways.

Introduction to Harmane and the Rationale for Deuteration

Harmane is a naturally occurring β-carboline alkaloid found in various plants, foodstuffs, and tobacco smoke. It is known for its wide range of pharmacological and toxicological effects, including its interaction with monoamine oxidase A (MAO-A) and various neurotransmitter systems.[1][2] The metabolic profile of a drug candidate is a critical determinant of its efficacy and safety. Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy increasingly employed in drug discovery to improve pharmacokinetic properties.[3][4] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE).[5][6][7] By strategically deuterating harmane, it may be possible to modulate its metabolism, potentially leading to increased bioavailability, a longer half-life, and a reduction in the formation of certain metabolites.[6]

Predicted Metabolic Fate of this compound

The metabolism of harmane is well-documented and occurs primarily in the liver through Phase I and Phase II reactions.

Phase I Metabolism: The Impact of Deuteration on CYP450-Mediated Oxidation

Harmane undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8] Key oxidative reactions include hydroxylation and N-oxidation. The major CYP isoforms involved are CYP1A2, CYP1A1, CYP2D6, CYP2C19, and CYP2E1.

The introduction of deuterium at specific positions in the harmane molecule is expected to influence the rate of these oxidative reactions. If C-D bond cleavage is a rate-limiting step in a particular metabolic pathway, a significant KIE is anticipated, leading to a slower rate of formation of the corresponding metabolite.[6][9] This can result in a "metabolic switching" phenomenon, where alternative metabolic pathways that do not involve the cleavage of a C-D bond become more prominent.[6][8]

Quantitative Data and Pharmacokinetic Parameters

While no direct pharmacokinetic data for this compound is available in the public domain, the following tables summarize the known pharmacokinetic parameters for unlabeled harmane in rats. This data provides a baseline for predicting the potential effects of deuteration.

Table 1: Pharmacokinetic Parameters of Harmane in Male Sprague-Dawley Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (20 mg/kg) |

| Elimination Half-life (t½β) | 24 min | ~24 min |

| Systemic Clearance (CLs) | 52.2 ml/kg/min | - |

| Volume of Distribution (Vd) | 1.6 L/kg | - |

| Area Under the Curve (AUC) | Greater than harmine | Higher than harmine |

| Maximum Concentration (Cmax) | - | Higher than harmine |

| Time to Cmax (Tmax) | - | 21 min (variable) |

| Absolute Bioavailability (F) | - | 19% |

Data compiled from Guan et al., 2001.[10]

Table 2: Metabolites of Harmane Identified in Rats

| Metabolite Type | Specific Metabolites Identified |

| Phase I | Monohydroxylated harmane, Dihydroxylated harmane, N-oxidized harmane |

| Phase II | O-glucuronide conjugates, O-sulfate conjugates, Glutathione conjugates |

Data compiled from Li et al., 2014 and Li et al., 2016.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of harmane metabolism. These protocols can be adapted for studies involving this compound.

Animal Studies and Sample Collection

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of harmane.[10]

-

Dosing: For intravenous studies, harmane is typically dissolved in a suitable vehicle and administered via the tail vein. For oral studies, administration is performed by gavage.[10]

-

Sample Collection: Blood samples are collected at various time points post-administration from the jugular vein. Plasma is separated by centrifugation. Urine, feces, and bile can also be collected in metabolic cages over a specified period.[11]

Sample Preparation and Analysis

-

Extraction from Biological Matrices:

-

Blood/Plasma: Proteins are precipitated using an organic solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase for analysis.[10]

-

Urine/Bile: Samples are often diluted and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

-

Analytical Instrumentation:

-

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile).[13]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is used for the identification and quantification of harmane and its metabolites.[11]

-

Visualizations of Metabolic Pathways and Workflows

Metabolic Pathway of Harmane

Caption: Predicted metabolic pathway of harmane and the influence of deuteration.

Experimental Workflow for this compound Metabolic Studies

Caption: A typical experimental workflow for investigating the metabolic fate of this compound.

Interaction with Signaling Pathways

Harmane is known to interact with several key neurotransmitter systems in the brain, which underlies its psychoactive and neurological effects.

-

Dopaminergic System: Harmane has been shown to affect dopamine D1 and D2 receptors, influencing memory consolidation.[14] It can also modulate neuronal activity in the nucleus accumbens, a key region in the brain's reward system.[15]

-

Serotonergic System: As a β-carboline, harmane is structurally related to serotonin and is known to interact with serotonin receptors.

-

Monoamine Oxidase (MAO): Harmane is a potent inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin and dopamine.[1]

The deuteration of harmane is not expected to alter its fundamental ability to bind to these receptors and enzymes. However, the altered pharmacokinetic profile of this compound could lead to changes in the duration and intensity of these interactions. A slower metabolism could result in a more sustained presence of the parent compound, potentially prolonging its effects on these signaling pathways.

Dopamine Receptor Signaling

Caption: Simplified diagram of harmane's interaction with dopamine D1 and D2 receptors.

Conclusion

While direct experimental data on the metabolic fate of this compound is not yet available, a comprehensive understanding of harmane's metabolism coupled with the principles of the deuterium kinetic isotope effect allows for robust predictions. The strategic deuteration of harmane holds the potential to significantly alter its pharmacokinetic profile, likely leading to a slower rate of metabolism, increased systemic exposure, and a potential shift in metabolic pathways. This could translate to an enhanced therapeutic window and a modified pharmacological effect. The experimental protocols and analytical methods established for harmane provide a solid foundation for future in vivo and in vitro studies of this compound. Further research is warranted to definitively characterize the ADME of deuterated harmane and to explore its full potential in a therapeutic context. This technical guide serves as a critical starting point for such endeavors, providing the necessary theoretical framework and practical considerations for researchers and drug development professionals.

References

- 1. In vitro and ex vivo distribution of [3H]harmane, an endogenous beta-carboline, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of dopamine D1/D2 receptors on harmane-induced amnesia in the step-down passive avoidance test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of harmane (1-methyl-beta-carboline) on neurons in the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Harmane: A Technical Guide with Projected Implications of Deuteration (Harmane-D2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of harmane, a neuroactive β-carboline alkaloid. Due to a lack of publicly available data on deuterated harmane (harmane-d2), this document extrapolates the potential pharmacokinetic profile of this compound based on established principles of the kinetic isotope effect and the known metabolic pathways of harmane. All quantitative data for harmane is presented in structured tables, and detailed experimental methodologies from key studies are described. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of harmane and its deuterated analogues.

Introduction

Harmane is a naturally occurring β-carboline alkaloid found in various plants, foods, and beverages. It exhibits a range of pharmacological activities, including potential therapeutic effects in neurological disorders such as Alzheimer's and depression.[1][2][3] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. Deuteration of drug candidates is a common strategy to improve their metabolic stability and pharmacokinetic properties.[4][5][6] This guide summarizes the known pharmacokinetics of harmane and provides a theoretical framework for the anticipated properties of this compound.

Pharmacokinetics of Harmane

The pharmacokinetic profile of harmane has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

Following oral administration, harmane is rapidly absorbed.[3] However, its absolute oral bioavailability is relatively low, reported to be approximately 19% in rats.[1][7][8] This low bioavailability may be attributed to a significant first-pass effect in the liver and potentially limited intestinal absorption.[1]

Distribution

Harmane is lipophilic and distributes into tissues.[9] Studies using radiolabeled harmane ([3H]harmane) have shown its accumulation in the brain and adrenal glands of rats.[10]

Metabolism

The metabolism of harmane is a key determinant of its bioavailability and duration of action. The primary metabolic routes are Phase II conjugation reactions, with sulphate conjugation being predominant.[1][2][3] Some studies have also suggested that harmane can be metabolized to harmine, though this finding is not consistent across all research.[1][7][8]

Excretion

The major routes of excretion for harmane and its metabolites are believed to be through biliary and fecal clearance.[1]

Quantitative Pharmacokinetic Data for Harmane

The following tables summarize the key pharmacokinetic parameters of harmane from studies in rats.

Table 1: Pharmacokinetic Parameters of Harmane in Rats after Intravenous Administration

| Parameter | Value | Animal Model | Reference |

| Dose (mg/kg) | 0.5 | Male Sprague-Dawley Rats | [7][8] |

| Elimination Half-Life (t1/2β) | 24 min | Male Sprague-Dawley Rats | [7][8] |

| Systemic Clearance (CLs) | 52.2 ml/kg/min | Male Sprague-Dawley Rats | [7][8] |

| Volume of Distribution (Vd) | 1.6 L/kg | Male Sprague-Dawley Rats | [7][8] |

| AUC | 2.7-fold greater than harmine | Male Sprague-Dawley Rats | [7][8] |

Table 2: Pharmacokinetic Parameters of Harmane in Rats after Oral Administration

| Parameter | Value | Animal Model | Reference |

| Dose (mg/kg) | 20 | Male Sprague-Dawley Rats | [7][8] |

| 30 | Rats | [1][3] | |

| Cmax (ng/mL) | 1059.56 ± 91.06 | Rats (30 mg/kg dose) | [3] |

| Tmax (h) | 0.23 ± 0.06 | Rats (30 mg/kg dose) | [3] |

| AUC0-t (ng·h/mL) | 1478.55 ± 266.13 | Rats (30 mg/kg dose) | [3] |

| Absolute Bioavailability (F) | 19% | Male Sprague-Dawley Rats | [7][8] |

| 19.41 ± 3.97% | Rats | [1][2][3] |

Experimental Protocols

Animal Studies

-

Subjects: Male Sprague-Dawley rats were commonly used in the cited pharmacokinetic studies.[7][8]

-

Administration: Harmane was administered intravenously (IV) via the tail vein or orally (PO) by gavage.[1][7][8]

-

Dosing: IV doses were typically around 0.5-1.0 mg/kg, while oral doses ranged from 20 to 30 mg/kg.[1][7][8]

-

Sample Collection: Blood samples were collected at various time points post-administration from the jugular vein or another appropriate site.[7][8] Plasma was separated by centrifugation.

Analytical Methods

-

Sample Preparation: Blood or plasma samples were typically processed using protein precipitation or liquid-liquid extraction to isolate harmane and its metabolites.[7][8]

-

Quantification: High-performance liquid chromatography (HPLC) with fluorescence or UV detection, and more recently, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have been the methods of choice for the sensitive and specific quantification of harmane in biological matrices.[1][2][3][7][8] The calibration curves for harmane typically show good linearity in the range of 1–2000 ng/mL.[1][2][3]

Caption: Experimental workflow for pharmacokinetic studies of harmane.

Projected Pharmacokinetics and Bioavailability of this compound

While no specific data exists for this compound, the principles of the kinetic isotope effect (KIE) can be applied to predict how deuteration might alter its pharmacokinetic profile.

The Kinetic Isotope Effect

The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond can be slowed down when hydrogen is replaced by deuterium. This is a strategy used in drug development to reduce the rate of metabolism of a drug, potentially leading to improved pharmacokinetic properties.[5][6][11]

Potential Impact of Deuteration on Harmane Metabolism

Given that sulphate conjugation is a major metabolic pathway for harmane, deuteration at sites that are not directly involved in this conjugation is unlikely to have a significant impact on this specific route. However, if harmane undergoes Phase I metabolism (e.g., oxidation) prior to conjugation, deuteration at the site of oxidation could slow down this initial metabolic step.

If the biotransformation of harmane to harmine occurs in vivo, as suggested by some studies,[7][8] and this process involves C-H bond cleavage, then deuteration at the appropriate position on the harmane molecule could inhibit this conversion.

Caption: Theoretical impact of deuteration on harmane metabolism.

Projected Pharmacokinetic Profile of this compound

Based on the KIE, the following changes in the pharmacokinetic profile of this compound compared to harmane can be hypothesized:

-

Increased Half-Life (t1/2): By slowing the rate of metabolism, deuteration could lead to a longer elimination half-life.

-

Increased Exposure (AUC): A reduced metabolic clearance would result in a higher Area Under the Curve (AUC), indicating greater overall systemic exposure.

-

Increased Bioavailability (F): If first-pass metabolism is a significant contributor to the low oral bioavailability of harmane, deuteration could reduce this effect, leading to an increase in oral bioavailability.

-

Potentially Altered Metabolite Profile: The relative amounts of different metabolites could be altered if deuteration selectively slows down one metabolic pathway over others.

Conclusion

The pharmacokinetic profile of harmane is characterized by rapid absorption, low oral bioavailability, and significant metabolism, primarily through sulphate conjugation. While there is no available data on this compound, the application of deuterium labeling holds the potential to improve its pharmacokinetic properties by reducing its rate of metabolism. This could lead to enhanced bioavailability and a longer duration of action, which would be advantageous for its development as a therapeutic agent. Further preclinical studies on deuterated harmane are warranted to experimentally validate these theoretical projections and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicokinetics of tremorogenic natural products, harmane and harmine, in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated Brain Harmane (1-methyl-9H-pyrido[3,4-b]indole) in Essential Tremor Cases vs. Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and ex vivo distribution of [3H]harmane, an endogenous beta-carboline, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

Stability of Harmane-d2: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of harmane-d2, a deuterated isotopologue of the β-carboline alkaloid harmane. Given the critical role of deuterated compounds as internal standards in quantitative bioanalysis, understanding their stability is paramount for ensuring data accuracy and reliability. This document synthesizes available information on the stability of harmane and the general principles governing deuterated compounds to provide a robust framework for handling and validating this compound in various laboratory settings.

Introduction to this compound and its Application

Harmane is a naturally occurring and potent tremor-producing β-carboline alkaloid found in various plants, cooked foods, and tobacco smoke. It is extensively studied for its neurological and potential toxicological effects. In clinical and preclinical research, accurate quantification of harmane in biological matrices is crucial. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to harmane, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variability. However, the isotopic label introduces a potential for instability, primarily through hydrogen-deuterium (H/D) exchange, which must be carefully evaluated.

Quantitative Stability Data

Direct, published stability data for this compound is limited. Therefore, the following tables summarize the stability of non-deuterated harmane, which serves as a close proxy. Researchers should, however, validate the stability of this compound under their specific experimental conditions.

Table 1: Stability of Harmane in Methanol Solution

| Storage Condition | Duration | Analyte | Concentration | Stability (% Remaining) | Reference |

| Room Temperature | 14 Days | Harmane | 25 ng/mL | ~70% | [1] |

| Refrigerator (4°C) | 14 Days | Harmane | 25 ng/mL | Stable (not specified) | [1] |

| Freezer (-20°C) | 14 Days | Harmane | 25 ng/mL | Stable (not specified) | [1] |

Table 2: General Stability Considerations for Analytes in Human Plasma

| Storage Condition | Duration | General Observation | Potential Impact on this compound | Reference |

| -80°C | Up to 5 years | 55 out of 111 metabolites remained stable. Lipids and some amino acids showed degradation. | Long-term storage may lead to degradation. Stability should be assessed, especially for new batches of matrix. | [2] |

| -80°C | Up to 7 years | 226 out of 231 metabolites remained stable. Significant changes occurred after 7 years. | This compound is likely stable for several years, but verification is recommended for long-term studies. | [3][4] |

| Freeze-Thaw Cycles | 3 cycles | Generally acceptable for many small molecules. | This compound is likely stable for a limited number of freeze-thaw cycles, but should be tested. | [5] |

Key Stability Concerns for this compound

Hydrogen-Deuterium (H/D) Exchange

The primary stability concern specific to deuterated standards is the potential for the deuterium atoms to exchange with protons from the solvent or matrix. This can lead to a mass shift in the internal standard, compromising its ability to accurately quantify the target analyte.

-

Protic Solvents: H/D exchange is more likely to occur in protic solvents like water, methanol, and ethanol, especially under acidic or basic conditions[6][7].

-

Mass Spectrometry Ion Source: H/D exchange can also occur in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer, where the analyte is exposed to a spray of charged droplets[8][9].

Chemical Degradation

Like its non-deuterated counterpart, this compound is susceptible to chemical degradation under various stress conditions. Forced degradation studies are essential to identify potential degradants and ensure the analytical method is stability-indicating. Key conditions to evaluate include:

-

Hydrolysis: Degradation in acidic and alkaline aqueous solutions.

-

Oxidation: Degradation in the presence of an oxidizing agent like hydrogen peroxide.

-

Photolysis: Degradation upon exposure to UV and visible light.

-

Thermal Stress: Degradation at elevated temperatures.

Experimental Protocols

The following are detailed, representative protocols for assessing the stability of this compound.

Protocol for Forced Degradation Studies

This protocol is based on ICH Q1A(R2) guidelines and aims for a target degradation of 5-20%[10].

Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

-